molecular formula C15H18O3 B13472885 Ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate

Ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate

Cat. No.: B13472885
M. Wt: 246.30 g/mol
InChI Key: YRGIFHGSGCVAQC-UHFFFAOYSA-N
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Description

Ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with a hydroxy(phenyl)methyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes.

    Introduction of the Hydroxy(phenyl)methyl Group: This step involves the addition of a hydroxy(phenyl)methyl group to the cyclobutane ring, which can be achieved through nucleophilic addition reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial techniques include the use of continuous flow reactors and high-throughput screening for reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as manganese dioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in carbon tetrachloride.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[hydroxy(phenyl)methyl]cyclobutane-1-carboxylate: Lacks the methylidene group.

    Methyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate: Has a methyl ester instead of an ethyl ester.

    Ethyl 1-[hydroxy(phenyl)methyl]-2-methylidenecyclobutane-1-carboxylate: The methylidene group is at a different position on the cyclobutane ring.

Uniqueness

This compound is unique due to the presence of both a hydroxy(phenyl)methyl group and a methylidene group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate

InChI

InChI=1S/C15H18O3/c1-3-18-14(17)15(9-11(2)10-15)13(16)12-7-5-4-6-8-12/h4-8,13,16H,2-3,9-10H2,1H3

InChI Key

YRGIFHGSGCVAQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=C)C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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